molecular formula C11H13N3O2 B12753288 N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide CAS No. 86346-61-4

N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide

Katalognummer: B12753288
CAS-Nummer: 86346-61-4
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: HXSXTOONBQFULL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide is a chemical compound with the molecular formula C11H13N3O2. It is known for its unique structure, which includes an indole ring, a hydroxy group, and a propanimidamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide typically involves the reaction of an indole derivative with a hydroxylamine derivative under specific conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

86346-61-4

Molekularformel

C11H13N3O2

Molekulargewicht

219.24 g/mol

IUPAC-Name

N'-hydroxy-2-(1H-indol-5-yloxy)propanimidamide

InChI

InChI=1S/C11H13N3O2/c1-7(11(12)14-15)16-9-2-3-10-8(6-9)4-5-13-10/h2-7,13,15H,1H3,(H2,12,14)

InChI-Schlüssel

HXSXTOONBQFULL-UHFFFAOYSA-N

Isomerische SMILES

CC(/C(=N\O)/N)OC1=CC2=C(C=C1)NC=C2

Kanonische SMILES

CC(C(=NO)N)OC1=CC2=C(C=C1)NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.